molecular formula C14H13FN2OS B2703366 5-fluoro-4-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine CAS No. 2415520-22-6

5-fluoro-4-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine

Cat. No.: B2703366
CAS No.: 2415520-22-6
M. Wt: 276.33
InChI Key: KMZXNHKPLIKUTR-UHFFFAOYSA-N
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Description

5-fluoro-4-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a thieno[3,2-c]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The presence of fluorine and methyl groups further modifies its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-fluoro-4-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine involves multiple steps, typically starting with the preparation of the thieno[3,2-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

5-fluoro-4-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-fluoro-4-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-4-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-fluoro-4-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine can be compared with other similar compounds, such as:

    5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound shares a similar thieno[3,2-c]pyridine core but differs in the presence of a carboxylic acid group instead of a fluorine atom.

    3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine: This compound is structurally similar but has a different position for the fluorine atom, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-4-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-9-6-12(16-7-11(9)15)14(18)17-4-2-13-10(8-17)3-5-19-13/h3,5-7H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZXNHKPLIKUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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